Isonicotinimidamide acetate
Overview
Description
Isonicotinimidamide acetate is a derivative of isonicotinamide, known for its diverse biological activities. This compound is synthesized by the acetylation of isonicotinimidamide, resulting in a stable and bioactive molecule. It has a molecular formula of C8H11N3O2 and a molecular weight of 181.192 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinimidamide acetate typically involves the acetylation of isonicotinimidamide. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using industrial-grade reagents and solvents. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Isonicotinimidamide acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Isonicotinimidamide acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases such as tuberculosis.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isonicotinimidamide acetate involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or pathways, although the exact molecular targets are still under investigation. The compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Isonicotinamide: A precursor to isonicotinimidamide acetate with similar biological activities.
Nicotinamide: Another related compound with diverse biological roles.
Uniqueness: this compound is unique due to its specific acetylation, which enhances its stability and bioactivity compared to its precursors. This modification allows it to interact more effectively with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
acetic acid;pyridine-4-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.C2H4O2/c7-6(8)5-1-3-9-4-2-5;1-2(3)4/h1-4H,(H3,7,8);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADBEFKAJUQJHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CN=CC=C1C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655057 | |
Record name | Acetic acid--pyridine-4-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888501-51-7 | |
Record name | Acetic acid--pyridine-4-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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